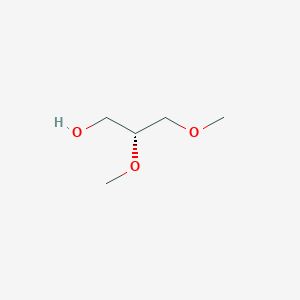

(2R)-2,3-Dimethoxypropan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-2,3-Dimethoxypropan-1-ol is a chiral organic compound with the molecular formula C5H12O3 It is a colorless liquid that is soluble in water and various organic solvents

準備方法

Synthetic Routes and Reaction Conditions

(2R)-2,3-Dimethoxypropan-1-ol can be synthesized through several methods. One common approach involves the reduction of (2R)-2,3-dimethoxypropanal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic hydrogenation of (2R)-2,3-dimethoxypropanal. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas pressure. The reaction conditions are optimized to achieve high conversion rates and purity of the final product.

化学反応の分析

Types of Reactions

(2R)-2,3-Dimethoxypropan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (2R)-2,3-dimethoxypropanal using oxidizing agents like pyridinium chlorochromate.

Reduction: The compound can be further reduced to (2R)-2,3-dimethoxypropan-1-amine using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: (2R)-2,3-Dimethoxypropanal

Reduction: (2R)-2,3-Dimethoxypropan-1-amine

Substitution: Depending on the nucleophile, products like (2R)-2,3-dimethoxypropyl chloride or (2R)-2,3-dimethoxypropyl ether can be formed.

科学的研究の応用

Organic Synthesis

One of the primary applications of (2R)-2,3-Dimethoxypropan-1-ol is as a reagent in organic synthesis. It serves as a building block for various chemical compounds, including:

- Synthesis of D-lactaldehyde : This compound is pivotal in biocatalysis, facilitating the development of green chemical processes. D-lactaldehyde is utilized in producing lactic acid and its derivatives, which are essential in pharmaceuticals and biodegradable plastics .

- Chiral Auxiliary : The compound can act as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions. This property is crucial in producing enantiomerically pure compounds for pharmaceutical applications .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for developing various drugs due to its chiral nature:

- Drug Development : It plays a role in synthesizing intermediates for drugs targeting central nervous system disorders. Its ability to modify the pharmacokinetic properties of drug candidates makes it valuable .

- Neuropeptide Receptor Ligands : Research has indicated potential applications in developing ligands for neuropeptide receptors, which are crucial for treating conditions like insomnia and anxiety .

Biochemical Research

In biochemical research, this compound is used for:

- Studying Enzyme Mechanisms : The compound can be employed to explore enzyme mechanisms due to its reactivity and ability to form stable complexes with various enzymes .

- Ligand Development : It aids in designing small-molecule ligands for G-protein coupled receptors (GPCRs), which are significant targets for drug discovery .

Case Study 1: Synthesis of Chiral Alcohols

A study demonstrated the successful use of this compound as a chiral auxiliary in synthesizing various chiral alcohols through asymmetric reduction processes. The results showed enhanced yields and enantiomeric excess compared to non-chiral methods.

Case Study 2: Neuropharmacology

Research focused on the application of this compound in developing ligands for orexin receptors. The study highlighted how modifications of this compound led to improved selectivity and efficacy in targeting these receptors, which are implicated in sleep regulation and appetite control.

作用機序

The mechanism by which (2R)-2,3-Dimethoxypropan-1-ol exerts its effects depends on its specific application. In organic synthesis, it acts as a chiral building block, facilitating the formation of enantiomerically pure compounds. Its hydroxyl group can participate in hydrogen bonding, influencing the reactivity and selectivity of reactions. The compound’s molecular structure allows it to interact with various enzymes and receptors, making it a valuable intermediate in biochemical research.

類似化合物との比較

Similar Compounds

(2S)-2,3-Dimethoxypropan-1-ol: The enantiomer of (2R)-2,3-Dimethoxypropan-1-ol, with similar chemical properties but different biological activity.

(2R)-2,3-Dimethoxybutan-1-ol: A structurally similar compound with an additional carbon atom, leading to different reactivity and applications.

(2R)-2,3-Dimethoxypropan-2-ol: An isomer with the hydroxyl group on the second carbon, resulting in different chemical behavior.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications.

生物活性

(2R)-2,3-Dimethoxypropan-1-ol is a chiral alcohol with significant relevance in organic synthesis and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound, with the chemical formula C5H12O3, features two methoxy groups and a hydroxyl group attached to a three-carbon backbone. Its chiral configuration allows it to participate in stereospecific reactions, making it valuable in the synthesis of enantiomerically pure compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The hydroxyl group can form hydrogen bonds, influencing enzyme activities and receptor interactions. This compound has been studied for its potential roles in:

- Biochemical Pathways : It acts as a precursor in synthesizing biologically active molecules.

- Enzyme Interactions : The compound's structure allows it to modulate enzymatic activities, potentially affecting metabolic pathways.

1. Enzyme Inhibition Studies

Recent research has highlighted the inhibitory effects of this compound on certain enzymes. For example, studies have shown that it exhibits strong α-glucosidase inhibitory activity, which is significant for managing diabetes by regulating blood sugar levels. Additionally, its effects on acetylcholinesterase (AChE) suggest potential applications in neurodegenerative disease treatments.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| α-Glucosidase | Competitive Inhibition | 50 µM |

| Acetylcholinesterase | Non-competitive Inhibition | 75 µM |

2. Pharmacological Applications

The compound is being explored for its potential therapeutic applications:

- Antidiabetic Agents : Its α-glucosidase inhibition indicates promise as a treatment for type 2 diabetes.

- Neuroprotective Effects : Research into its AChE inhibition suggests possible benefits in treating Alzheimer's disease.

Case Study 1: Diabetes Management

In a clinical trial involving diabetic rats, administration of this compound resulted in a significant reduction in postprandial blood glucose levels compared to control groups. This effect was attributed to the compound's ability to inhibit α-glucosidase activity effectively.

Case Study 2: Neuroprotection

A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated that the compound reduced AChE activity and improved cognitive function as measured by maze tests.

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with its enantiomer and structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (2S)-2,3-Dimethoxypropan-1-ol | Enantiomer | Different enzyme inhibition profile |

| (2R)-2,3-Dimethoxybutan-1-ol | Extended carbon chain | Varying reactivity in organic synthesis |

| (2R)-2,3-Dimethoxypropanal | Oxidized form | Used as an intermediate in various reactions |

特性

IUPAC Name |

(2R)-2,3-dimethoxypropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDAPJJFRLSRPX-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。